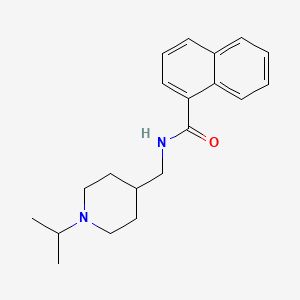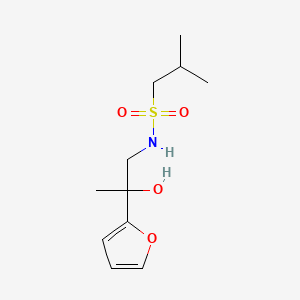![molecular formula C24H20O5 B2691103 3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one CAS No. 610751-59-2](/img/structure/B2691103.png)
3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one” belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C4 carbon atom (1-benzopyran-2-one).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromen-4-one core, with methoxyphenyl groups attached at the 3 and 7 positions . The methoxy groups could potentially influence the compound’s reactivity and biological activity.Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications
Tectorigenin monohydrate , an isoflavone from Belamcanda chinensis, structurally similar to the compound , has been identified for its antimicrobiotic and anti-inflammatory effects. The structure facilitates inter- and intramolecular hydrogen bonding, indicative of its potential biological activity (Liu, Ma, Gao, & Wu, 2008).
Catalytic Properties in Organic Synthesis
The synthesis of novel polystyrene-supported catalysts and their application in Michael addition for synthesizing Warfarin and its analogues underscore the versatility of chromen-4-one derivatives in organic synthesis. These catalysts enable high conversion yields, showcasing the chemical's utility in facilitating environmentally friendly reactions (Alonzi et al., 2014).
Phototransformation Studies
Phototransformation of 3-alkoxychromenones has been explored, highlighting regioselective photocyclisation and dealkoxylation processes. This study provides insights into the behavior of chromen-4-one derivatives under UV light, revealing potential for creating compounds with unique tetracyclic scaffolds and exploring directive influences in free radical aromatic substitutions (Khanna, Dalal, Kumar, & Kamboj, 2015).
Synthesis and Antibacterial Activity
Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have been synthesized, showing significant antibacterial and antifungal activity. This research underscores the potential of chromen-4-one derivatives in developing new antimicrobial agents, supported by docking studies to predict interaction with target proteins (Mandala et al., 2013).
Organic Synthesis and Medicinal Chemistry
The synthesis of (±)-4-Prenylpterocarpin through coupling reactions involving chromene derivatives highlights their utility in organic synthesis, particularly in creating compounds with potential medicinal properties (Coelho, Vasconcellos, Simas, Rabi, & Costa, 1992).
Antibacterial Effects of New Derivatives
Research on synthesized derivatives of 4-hydroxy-chromen-2-one reveals high levels of antibacterial activity, emphasizing the role of structural modifications in enhancing microbial inhibition. This study further validates the significance of chromen-4-one derivatives in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-20-23(13-18)29-15-21(24(20)25)19-8-3-4-9-22(19)27-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDJKVWBPWQRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691021.png)

![N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2691025.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2691027.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2691030.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2691031.png)

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2691036.png)
![7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2691037.png)




![3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691043.png)